1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione
Overview
Description
1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of a brominated thiophene ring and a trifluorobutane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the bromination of thiophene followed by the introduction of the trifluorobutane-1,3-dione group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 5-position of the thiophene ring. The subsequent reaction with trifluorobutane-1,3-dione can be carried out using a variety of catalysts and solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, and Grignard reagents are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed: The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications in organic electronics and pharmaceuticals.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism by which 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione exerts its effects is primarily through its interaction with specific molecular targets. The brominated thiophene ring and trifluorobutane-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 5-Bromo-2-thiophenecarboxaldehyde
- 5-Bromo-2-thiopheneboronic acid
- 5-Bromo-2-thiophenemethanol
Comparison: 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of the trifluorobutane-1,3-dione group, which imparts distinct electronic and steric properties compared to other brominated thiophene derivatives. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2S/c9-7-2-1-5(15-7)4(13)3-6(14)8(10,11)12/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARMYUHRJCPHQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954324 | |
Record name | 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326-71-6 | |
Record name | NSC80377 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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